1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
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Overview
Description
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with two benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperazine derivative.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with different functional groups.
Bis(phthalimido)piperazine: A piperazine derivative with phthalimido groups.
2,3-Dihydro-phthalazine-1,4-dione: A related compound with a different ring structure.
Uniqueness
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzenesulfonyl groups provide a unique combination of reactivity and potential biological activity .
Properties
Molecular Formula |
C24H34N2O4S2 |
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Molecular Weight |
478.7 g/mol |
IUPAC Name |
1,4-bis[(2-methyl-5-propan-2-ylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C24H34N2O4S2/c1-17(2)21-9-7-19(5)23(15-21)31(27,28)25-11-13-26(14-12-25)32(29,30)24-16-22(18(3)4)10-8-20(24)6/h7-10,15-18H,11-14H2,1-6H3 |
InChI Key |
KDNQAEXWONOEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C |
Origin of Product |
United States |
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